molecular formula C6H5F3N2O3 B1428949 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid CAS No. 1339865-89-2

2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid

Cat. No.: B1428949
CAS No.: 1339865-89-2
M. Wt: 210.11 g/mol
InChI Key: WNTKZYSMPROLOZ-UHFFFAOYSA-N
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Description

2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid is a useful research compound. Its molecular formula is C6H5F3N2O3 and its molecular weight is 210.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Electrochemical Behavior Analysis

A study explored the electrochemical behavior of novel Mannich bases bearing the pyrazolone moiety, which includes a structure similar to 2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid. These compounds were characterized and analyzed using techniques like polarography and cyclic voltammetry, shedding light on their reduction mechanisms in both acidic and basic media (Naik et al., 2013).

Corrosion Inhibition

Mild Steel Corrosion Inhibition

Pyrazoline derivatives, closely related to the chemical structure of interest, have been identified as potential corrosion inhibitors for mild steel in acidic environments. Experimental and theoretical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, have been utilized to study their effectiveness and adsorption behavior, revealing that these compounds act as mixed-type inhibitors (Lgaz et al., 2018).

Antimicrobial Activity

Antimicrobial Properties

Several studies have synthesized and characterized novel compounds containing a pyrazolone structure, demonstrating significant antimicrobial activity. These studies highlight the potential of these compounds in developing new antimicrobial agents, providing a basis for further research into their mechanism of action and broader applications (Reddy et al., 2013).

Material Science

Synthesis of Fluorescent Films

Research into the synthesis of 1-[4-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)-2,3,5,6-tetrafluorophenyl]piperidin-4-ols and their acrylates has been conducted, showcasing the potential of these compounds in creating fluorescent films. This indicates a novel application in material science, particularly in the development of new materials with specific optical properties (Soboleva et al., 2017).

Properties

IUPAC Name

2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O3/c7-6(8,9)3-1-4(12)11(10-3)2-5(13)14/h1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTKZYSMPROLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
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2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
Reactant of Route 3
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
Reactant of Route 4
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
Reactant of Route 5
2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid
Reactant of Route 6
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2-[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.